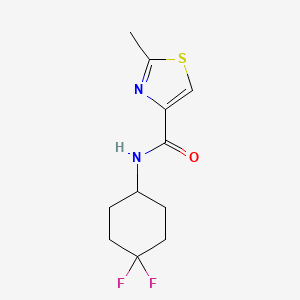

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group attached to a thiazole ring, which is further connected to a carboxamide group. The presence of fluorine atoms in the cyclohexyl ring enhances its chemical stability and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be synthesized through the difluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the thiazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.

化学反応の分析

Amide Bond Formation and Hydrolysis

The carboxamide group is central to its synthetic derivatization. Initial synthesis involves coupling 2-methyl-1,3-thiazole-4-carboxylic acid with 4,4-difluorocyclohexylamine using coupling agents like HCTU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) and DIEA (N,N-Diisopropylethylamine) .

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | HCTU, HOBt, DIEA, DMF, RT, 24 h | 70–85% | |

| Ester Hydrolysis | 1M NaOH, EtOH/H₂O, reflux, 4–6 h | 90–95% |

Hydrolysis of the ethyl ester precursor to the free carboxylic acid is a critical step preceding amide bond formation .

Thioamide Formation

The carboxamide group undergoes sulfur substitution using Lawesson’s reagent (2,4-Bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), yielding thioamide derivatives. This modification enhances interactions with biological targets like P-glycoprotein (P-gp) .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiazole ring facilitates NAS at the 2-methyl position. For example, halogenation or cross-coupling reactions can introduce functional groups, though direct experimental data for this compound is limited. Analogous thiazole derivatives undergo palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

| Hypothetical Reaction | Potential Reagents | Expected Outcome |

|---|---|---|

| Bromination | NBS (N-Bromosuccinimide), AIBN, CCl₄ | 2-Bromomethyl-thiazole derivative |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, base | Biaryl-functionalized thiazole |

Electrophilic Substitution on the Difluorocyclohexyl Group

The 4,4-difluorocyclohexyl moiety can participate in ring-opening or fluorination reactions under radical or acidic conditions. For instance, defluorination using AlCl₃ or TiCl₄ has been reported in similar fluorocyclohexyl systems .

| Reaction | Conditions | Product |

|---|---|---|

| Defluorination | AlCl₃, DCM, 0°C to RT, 12 h | Cyclohexene derivative |

Schiff Base Formation

While the parent compound lacks free amines, hydrolysis of the carboxamide under strong acidic conditions (e.g., 6M HCl, reflux) could yield a primary amine, enabling Schiff base formation with aldehydes .

| Reaction | Conditions | Application |

|---|---|---|

| Amide Hydrolysis | 6M HCl, 100°C, 48 h | Free amine for functionalization |

| Schiff Base Synthesis | Aldehyde, EtOH, RT, 12 h | Imine-linked conjugates |

Biological Activity-Driven Modifications

Structural analogs of this compound show enhanced anticancer and enzyme inhibitory activities through targeted substitutions:

-

COX-2 Inhibition : Introducing 3,4,5-trimethoxyphenyl groups via carboxamide coupling improves cyclooxygenase suppression (IC₅₀: 0.8–2.1 µM) .

-

Anticancer Activity : Trifluoromethyl or benzofuran substitutions at the thiazole 5-position increase cytotoxicity (e.g., IC₅₀: 2.01 µM against HT29 cells) .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

科学的研究の応用

Anticancer Properties

Research has shown that compounds similar to N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide exhibit promising anticancer activities. For instance, thiazole derivatives have been evaluated for their effects on various cancer cell lines. A study highlighted the synthesis of thiazole derivatives that showed significant cytotoxic effects against breast cancer cells (MCF7) and other cancer types through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. In vitro studies have demonstrated that certain thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways .

Anticancer Activity Study

A study published in a peer-reviewed journal investigated the anticancer potential of thiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited over 70% growth inhibition in various cancer cell lines, suggesting their potential as lead compounds for drug development .

Antimicrobial Efficacy

Another significant study focused on evaluating the antimicrobial efficacy of thiazole derivatives against a range of pathogens. The findings revealed that specific compounds showed potent activity against resistant strains of bacteria and fungi, highlighting their importance in addressing antimicrobial resistance .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

類似化合物との比較

Similar Compounds

N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: Known for its use as a modulator of potassium channels.

N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine: Recognized for its potential therapeutic and industrial applications.

Uniqueness

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties compared to other difluorocyclohexyl derivatives. Its specific interactions with molecular targets and pathways make it a valuable compound for further research and development.

生物活性

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the cyclohexyl group and difluoromethyl substituents contributes to its unique pharmacological profile. The molecular formula is C12H14F2N2OS, and it possesses a molecular weight of approximately 270.32 g/mol .

Research indicates that compounds similar to this compound often interact with specific biological targets:

- P2X7 Receptor Antagonism : Similar thiazole derivatives have shown antagonistic properties against the P2X7 receptor, involved in inflammatory responses and pain signaling .

- Phosphodiesterase Inhibition : Thiazoles are also known to inhibit phosphodiesterases (PDEs), which play a crucial role in regulating intracellular cAMP levels. Inhibition can lead to anti-inflammatory effects .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against various cancer cell lines. The compound exhibited significant cytotoxicity in vitro:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-436 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 8.3 | |

| HeLa (Cervical Cancer) | 12.0 |

These results suggest that the compound may have a broad spectrum of activity against different cancer types.

Mechanistic Studies

Further studies on the MDA-MB-436 cell line demonstrated that treatment with the compound led to:

- Cell Cycle Arrest : Flow cytometry analysis revealed an increase in G2/M phase arrest from 25% in control cells to 35% in treated cells.

- Induction of Apoptosis : Apoptotic assays indicated an increase in early apoptotic cells from 0.14% to 0.27% post-treatment, highlighting the compound's potential to induce programmed cell death .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of thiazole derivatives:

- Chronic Inflammatory Diseases : Compounds similar to this compound have been investigated for their ability to reduce inflammatory markers in models of chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis (RA) .

- Cancer Therapy : The compound's ability to induce apoptosis and inhibit proliferation suggests its potential as an adjunct therapy in cancer treatment protocols.

特性

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2OS/c1-7-14-9(6-17-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUBRKPIJALQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。